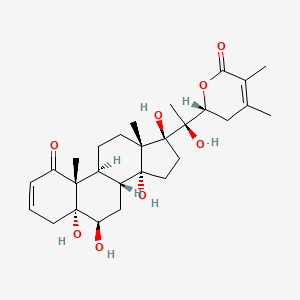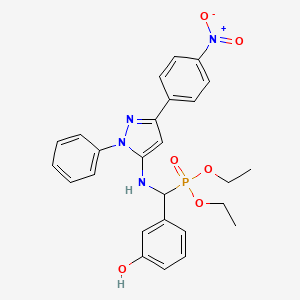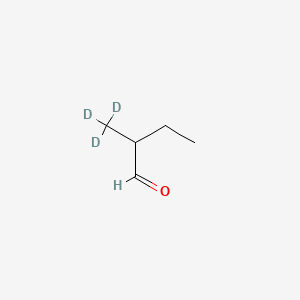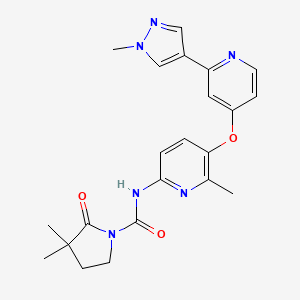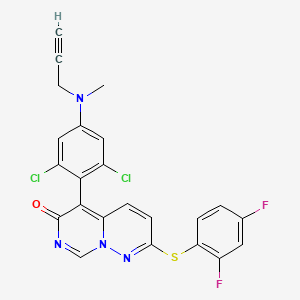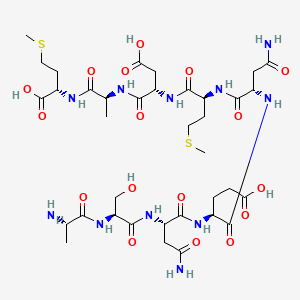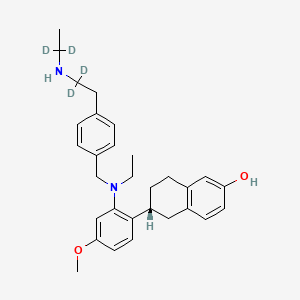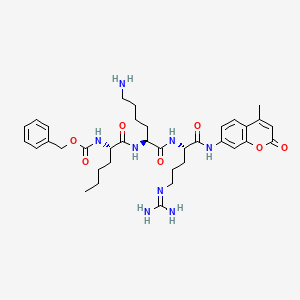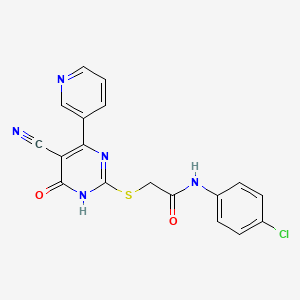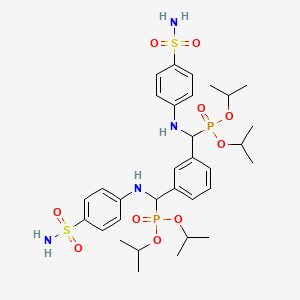
Carbonic anhydrase inhibitor 21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic anhydrase inhibitor 21 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide and dehydration of bicarbonate. Inhibition of carbonic anhydrase has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Carbonic anhydrase inhibitor 21 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of a primary alcohol group in the compound can yield an aldehyde or carboxylic acid .
科学的研究の応用
Carbonic anhydrase inhibitor 21 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes such as respiration and acid-base balance.
Medicine: Investigated for its potential in treating diseases like glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a catalyst in certain chemical reactions.
作用機序
Carbonic anhydrase inhibitor 21 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby preventing the hydration of carbon dioxide and dehydration of bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced intraocular pressure in glaucoma and decreased seizure activity in epilepsy .
類似化合物との比較
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 21 is unique in its specific binding affinity and selectivity for certain isoforms of carbonic anhydrase, making it potentially more effective and with fewer side effects compared to other inhibitors .
特性
分子式 |
C32H48N4O10P2S2 |
|---|---|
分子量 |
774.8 g/mol |
IUPAC名 |
4-[[di(propan-2-yloxy)phosphoryl-[3-[di(propan-2-yloxy)phosphoryl-(4-sulfamoylanilino)methyl]phenyl]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C32H48N4O10P2S2/c1-21(2)43-47(37,44-22(3)4)31(35-27-12-16-29(17-13-27)49(33,39)40)25-10-9-11-26(20-25)32(48(38,45-23(5)6)46-24(7)8)36-28-14-18-30(19-15-28)50(34,41)42/h9-24,31-32,35-36H,1-8H3,(H2,33,39,40)(H2,34,41,42) |
InChIキー |
OBSYZDGPHUVABQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)P(=O)(OC(C)C)OC(C)C)NC3=CC=C(C=C3)S(=O)(=O)N)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





